4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline
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Overview
Description
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is an organic compound with a complex structure, featuring two amino groups and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-amino-2-(propan-2-yl)benzyl chloride with 2-methylaniline under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(propan-2-yl)aniline: Shares a similar structure but lacks the additional amino group.
2-Methylaniline: Similar aromatic structure but without the substituted phenyl ring.
Uniqueness
4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is unique due to its dual amino groups and substituted phenyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Properties
CAS No. |
64497-20-7 |
---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
4-[(4-amino-2-propan-2-ylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C17H22N2/c1-11(2)16-10-15(18)6-5-14(16)9-13-4-7-17(19)12(3)8-13/h4-8,10-11H,9,18-19H2,1-3H3 |
InChI Key |
JDYZAVLIYKMKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(C=C(C=C2)N)C(C)C)N |
Origin of Product |
United States |
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